molecular formula C14H19ClN2O2 B13032795 tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13032795
M. Wt: 282.76 g/mol
InChI Key: VQSGTFHMDYGHDS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a dihydro-naphthyridine ring system. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydro-naphthyridine ring, to form various oxidized or reduced products.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Oxidized forms of the naphthyridine ring.

    Reduced Products: Reduced forms of the naphthyridine ring.

    Carboxylic Acid: Formed from ester hydrolysis.

Scientific Research Applications

tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in studies to investigate its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(bromomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with a bromomethyl group instead of a chloromethyl group.

    tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with a hydroxymethyl group instead of a chloromethyl group.

    tert-Butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Similar structure with an aminomethyl group instead of a chloromethyl group.

Uniqueness

tert-Butyl 3-(chloromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,7,9H2,1-3H3

InChI Key

VQSGTFHMDYGHDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)CCl

Origin of Product

United States

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